1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
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Description
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a useful research compound. Its molecular formula is C25H25N3O2S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to the mentioned chemical structure, showed variable and modest activity against investigated strains of bacteria and fungi. These compounds have been established based on elemental analysis and spectral (IR, 1H NMR, and Mass spectra) studies (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Activity
Research on the synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives highlights the potential of these compounds as anticonvulsant agents. These compounds showed significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Electrochemical Synthesis
An electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, closely related to the queried chemical, produced new arylthiobenzazoles. This process involved electrochemically generated p-quinone imine in a Michael addition reaction, offering insights into novel synthesis pathways (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-2-30-21-9-10-22-23(17-21)31-25(26-22)28-13-11-27(12-14-28)24(29)16-18-7-8-19-5-3-4-6-20(19)15-18/h3-10,15,17H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLLYFTQVDVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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